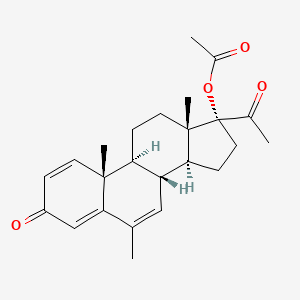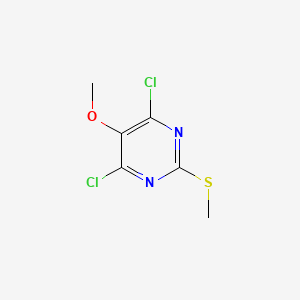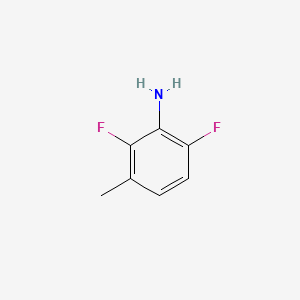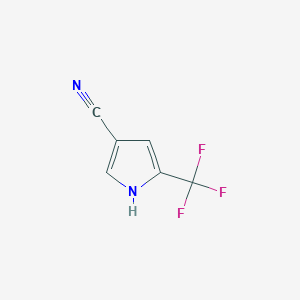![molecular formula C9H11NO2 B1355013 [(3-甲基苯基)氨基]乙酸 CAS No. 21911-67-1](/img/structure/B1355013.png)
[(3-甲基苯基)氨基]乙酸
货号 B1355013
CAS 编号:
21911-67-1
分子量: 165.19 g/mol
InChI 键: MBNHCNDYGNYTMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Methylphenyl)amino]acetic acid is a high-quality chemical that can be used as a reagent, intermediate, or building block in the synthesis of other compounds . It is useful for the synthesis of complex compounds . The molecular formula of [(3-Methylphenyl)amino]acetic acid is C9H11NO2 .
Molecular Structure Analysis
The molecular formula of [(3-Methylphenyl)amino]acetic acid is C9H11NO2 . This indicates that it contains 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The exact molecular structure is not provided in the search results.科学研究应用
-
Antiviral Activity
- Application: Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method: The specific methods of synthesis and application would depend on the specific derivative being studied. In one study, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results: The compound mentioned above had an IC50 of 7.53 µmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Plant Growth Regulation
- Application: Indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, has been used to affect biomass, phenolic profile, and bioactivity in Mentha rotundifolia L .
- Method: The exogenous application of IAA and cytokinin-like 6-benzyl amino purine (BAP) was investigated on plant biomass and the phytochemical and biological parameters of Mentha rotundifolia L. aerial parts and roots .
- Results: The application of IAA and BAP significantly influenced the accumulation of phenolic compounds in the plant organs .
-
Anti-inflammatory Activity
- Application: Indole derivatives have been found to possess anti-inflammatory activity . For example, certain indole derivatives have been reported to inhibit the production of pro-inflammatory cytokines .
- Method: The specific methods of synthesis and application would depend on the specific derivative being studied. In general, these compounds are tested in vitro or in vivo for their ability to inhibit inflammatory responses .
- Results: The results would depend on the specific compound and the model of inflammation used. Some indole derivatives have been found to significantly reduce inflammation in animal models .
-
Antioxidant Activity
- Application: Some indole derivatives have been found to possess antioxidant activity . Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals .
- Method: The antioxidant activity of indole derivatives is usually assessed using in vitro assays, such as the DPPH radical scavenging assay or the ABTS radical cation decolorization assay .
- Results: The results would depend on the specific compound and the assay used. Some indole derivatives have been found to have potent antioxidant activity, comparable to that of standard antioxidants like ascorbic acid .
-
Anticancer Activity
- Application: Indole derivatives have been found to possess anticancer activity . For example, certain indole derivatives have been reported to inhibit the growth of cancer cells .
- Method: The specific methods of synthesis and application would depend on the specific derivative being studied. In general, these compounds are tested in vitro or in vivo for their ability to inhibit the growth of cancer cells .
- Results: The results would depend on the specific compound and the model of cancer used. Some indole derivatives have been found to significantly reduce the growth of cancer cells in animal models .
-
Antimicrobial Activity
- Application: Some indole derivatives have been found to possess antimicrobial activity . Antimicrobials are compounds that can prevent the growth of microorganisms, such as bacteria and fungi .
- Method: The antimicrobial activity of indole derivatives is usually assessed using in vitro assays, such as the disk diffusion assay or the broth dilution method .
- Results: The results would depend on the specific compound and the type of microorganism tested. Some indole derivatives have been found to have potent antimicrobial activity, comparable to that of standard antimicrobials like ampicillin .
属性
IUPAC Name |
2-(3-methylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-4-8(5-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHCNDYGNYTMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312211 |
Source


|
| Record name | N-(3-Methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methylphenyl)amino]acetic acid | |
CAS RN |
21911-67-1 |
Source


|
| Record name | N-(3-Methylphenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methylphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
1-Dehydromegesterol acetate
982-89-8
2,6-Difluoro-3-methylaniline
144851-63-8
Dimethyl piperidine-2,3-dicarboxylate
23580-75-8





![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)





![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)


